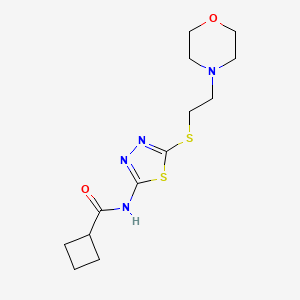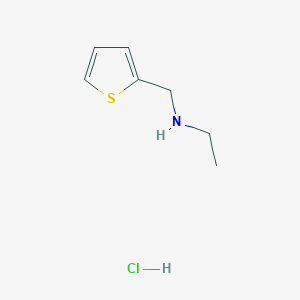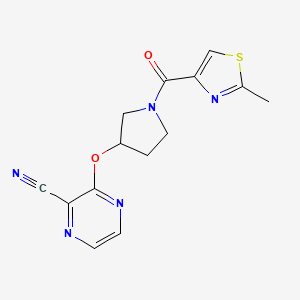![molecular formula C17H21N3O3 B2718220 (5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379993-90-3](/img/structure/B2718220.png)
(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 5-Methyl-1,2-oxazol-3-yl group, a piperidin-1-yl group, and a methanone group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2-oxazole ring, possibly through a cyclization reaction, and the subsequent attachment of the piperidine and methanone groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2-oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. The methanone group consists of a carbonyl group (C=O) attached to a methyl group (CH3) .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in it. For example, the oxazole ring might undergo reactions at the nitrogen and oxygen atoms, and the piperidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the oxazole and piperidine rings might confer some degree of polarity to the compound, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its chemical properties and potential uses. For example, it could be studied for potential applications in medicine, given the presence of the oxazole and piperidine rings, which are found in many biologically active compounds .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-8-15(5-6-18-12)22-11-14-4-3-7-20(10-14)17(21)16-9-13(2)23-19-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFLNCSDPRFQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)
![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)


![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)
![ethyl 2-[[(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2718155.png)


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2718159.png)